molecular formula C19H26N2O3 B5508901 1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone

1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone

Cat. No. B5508901
M. Wt: 330.4 g/mol
InChI Key: IVALHJCLNFIZQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidinones has been explored through various methodologies, including the practical and improved synthesis routes for pyrrolidinone derivatives. For example, the synthesis of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate demonstrates a process involving carbonylation and ethoxycarbonylation, highlighting the potential for creating complex pyrrolidinone structures through efficient reaction sequences (Yee et al., 2002). Similarly, novel synthetic routes for pyrrolidinones via cobalt carbonyl catalyzed carbonylation of azetidines have been developed, offering regioselectivity and high yields (Roberto & Alper, 1989).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, has been carried out using spectroscopic and X-ray diffraction studies. These analyses reveal details about the conformation of the pyrrolidinone ring and the spatial arrangement of substituent groups, contributing to our understanding of the structural aspects of pyrrolidinone derivatives (Naveen et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidinone derivatives often include carbonylation and hydrolysis steps. For instance, the synthesis of highly functionalized 2-pyrrolidinones demonstrates the utility of these compounds in generating novel macrocyclic inhibitors, showcasing their reactivity and potential for creating bioactive molecules (Sasaki et al., 2020).

Physical Properties Analysis

The physical properties of pyrrolidinone derivatives, such as solubility and crystallinity, can be significantly influenced by substituents. Research on polyimides derived from pyridine-imide structures with tert-butyl substituents highlights the impact of side groups on properties like dielectric constant and moisture absorption, which are crucial for applications in electronics and materials science (Lu et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrrolidinone derivatives, including reactivity and stability, are essential for their application in synthetic chemistry. The efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcases the versatility of pyrrolidinone structures in accessing novel chemical spaces for therapeutic development (Y. Sasaki et al., 2020).

Scientific Research Applications

Metabolism and Pharmacological Applications

  • CYP2C8- and CYP3A-Mediated Metabolism : A study by Prakash et al. (2008) investigated the metabolism of a compound similar to "1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone" in the context of prostaglandin E2 agonists. They focused on how the compound was metabolized by human cytochrome P450 isoforms, highlighting its potential for therapeutic use.

Chemical Synthesis and Characterization

  • Synthesis and Structural Analysis : Research on compounds with similar structural features includes the work by Mohammat et al. (2008) and Weber et al. (1995). These studies provide insights into the molecular structure and conformation of similar pyrrolidinone derivatives, essential for understanding their chemical behavior and potential applications.

Catalysis and Chemical Reactions

  • Catalytic Applications : The work by Ratnikov et al. (2011) explores the use of dirhodium catalysts in oxidizing similar compounds, showing their potential in chemical synthesis and the development of new reaction pathways.

Material Science and Polymer Chemistry

  • Polymer Synthesis : Research by Chern and Tsai (2008) investigates polyimides containing tert-butyl side groups, like "this compound", for their low dielectric constant and high glass transition temperature, highlighting their potential in material science applications.

Pharmacological Research

  • Cancer Research : A study by Shpakovsky et al. (2012) on organotin(IV) complexes provides insights into the potential use of similar compounds in cancer research, especially in the context of breast cancer.

properties

IUPAC Name

1-tert-butyl-4-[3-(3-methylphenoxy)azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-13-6-5-7-15(8-13)24-16-11-20(12-16)18(23)14-9-17(22)21(10-14)19(2,3)4/h5-8,14,16H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVALHJCLNFIZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CN(C2)C(=O)C3CC(=O)N(C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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